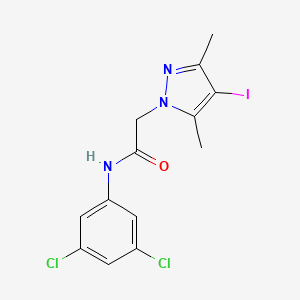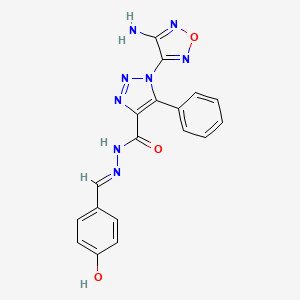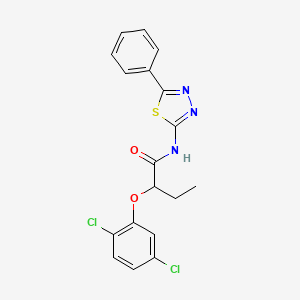
N-(3,5-dichlorophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dichlorophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide, commonly known as DIPA, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a specific protein kinase, making it a valuable tool for studying various biological processes.
作用機序
DIPA inhibits the activity of a specific protein kinase by binding to its ATP-binding site. This prevents the kinase from phosphorylating its target proteins, leading to the inhibition of various biological processes.
Biochemical and Physiological Effects:
DIPA has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit cell signaling pathways. DIPA has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
DIPA has several advantages for lab experiments. It is a potent inhibitor of a specific protein kinase, making it a valuable tool for studying various biological processes. It is also highly specific, meaning it does not inhibit other protein kinases. However, DIPA has some limitations, such as its low solubility in water, making it difficult to use in some experiments.
将来の方向性
There are several future directions for the research on DIPA. One potential direction is to study its potential as a cancer therapy. Another direction is to explore its anti-inflammatory properties and its potential as a treatment for inflammatory diseases. Additionally, further research could be done to optimize the synthesis method of DIPA to produce higher yields and purity. Overall, DIPA has significant potential for scientific research and has already contributed to our understanding of various biological processes.
合成法
The synthesis of DIPA involves the reaction of 4-iodo-3,5-dimethyl-1H-pyrazole with 3,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to form DIPA. The synthesis method has been optimized to produce high yields of pure DIPA.
科学的研究の応用
DIPA has been extensively used in scientific research as a potent inhibitor of a specific protein kinase. It has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. DIPA has also been used to study the role of protein kinases in various biological processes such as cell signaling, cell cycle regulation, and apoptosis.
特性
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2IN3O/c1-7-13(16)8(2)19(18-7)6-12(20)17-11-4-9(14)3-10(15)5-11/h3-5H,6H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFHSRQMGDZVRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC(=CC(=C2)Cl)Cl)C)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-[(3-methyl-2-quinoxalinyl)methyl]ethanamine](/img/structure/B6039007.png)


![2-({[(2-acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]amino}methylene)-5-(2-furyl)cyclohexane-1,3-dione](/img/structure/B6039024.png)
![2'-cyclopentyl-1'-oxo-N-(4-pyridinylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B6039033.png)
![ethyl 2-[(4-fluorophenyl)amino]-5-(2-furylmethylene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6039034.png)
![1-[1-(3-chlorobenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6039044.png)
![N-(3-chloro-4-methoxyphenyl)-3-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)propanamide](/img/structure/B6039049.png)

![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)spiro[2.3]hexane-1-carboxamide](/img/structure/B6039059.png)
![2-{[(5-oxo-4-oxatricyclo[4.2.1.0~3,7~]non-9-yl)carbonyl]amino}benzoic acid](/img/structure/B6039066.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]-2-furamide](/img/structure/B6039074.png)
![4-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]morpholine](/img/structure/B6039091.png)
![3-methoxy-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]propanamide](/img/structure/B6039101.png)